molecular formula C25H27N5O4S B2627819 2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-methoxyphenyl)acetamide CAS No. 958963-26-3

2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2627819
CAS RN: 958963-26-3
M. Wt: 493.58
InChI Key: HHHKYPIDUUJJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including butylamino, oxoethyl, dihydroimidazo, quinazolin, thio, and methoxyphenyl groups .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound SMR000030448, also known as 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide or 2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-methoxyphenyl)acetamide:

Antifungal Applications

This compound has shown potential as an antifungal agent. Its structure allows it to inhibit the growth of various fungal species by interfering with their cellular processes. This makes it a candidate for developing new antifungal medications, especially for resistant strains .

Anticancer Research

The compound’s unique chemical structure has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Research is ongoing to understand its mechanisms and optimize its efficacy .

Antiviral Applications

Studies have explored the antiviral potential of this compound. It has shown activity against certain viruses by inhibiting their replication. This application is particularly relevant in the development of treatments for viral infections that currently lack effective therapies .

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. It has been studied for its ability to protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a potential candidate for treating neurodegenerative diseases .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It can modulate inflammatory pathways, reducing inflammation in various models. This application is significant for developing treatments for chronic inflammatory conditions .

Antioxidant Activity

This compound has demonstrated antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress .

Antibacterial Applications

Research has shown that this compound possesses antibacterial properties. It can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics, especially against resistant bacteria .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. This property is useful in developing enzyme inhibitors that can be used in various therapeutic applications, including metabolic disorders and certain types of cancer .

properties

IUPAC Name

N-butyl-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-3-4-13-26-21(31)14-20-24(33)30-23(28-20)18-7-5-6-8-19(18)29-25(30)35-15-22(32)27-16-9-11-17(34-2)12-10-16/h5-12,20H,3-4,13-15H2,1-2H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHKYPIDUUJJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.